molecular formula C26H44NNaO7S B10830434 Taurohyocholic Acid (sodium salt)

Taurohyocholic Acid (sodium salt)

Cat. No.: B10830434
M. Wt: 537.7 g/mol
InChI Key: NYXROOLWUZIWRB-YOAOXILXSA-M
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Description

Taurohyocholic Acid (sodium salt) is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid. It is known for its role in stabilizing cholesterol in the liquid-crystalline phase, preventing the precipitation of cholesterol crystals . This compound is significant in various biological and medical research areas due to its unique properties and effects.

Preparation Methods

Taurohyocholic Acid (sodium salt) is typically synthesized through the conjugation of hyocholic acid with taurine. The synthetic route involves the reaction of hyocholic acid with taurine in the presence of a suitable catalyst under controlled conditions. The product is then purified and converted to its sodium salt form . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Taurohyocholic Acid (sodium salt) undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Taurohyocholic Acid (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Taurohyocholic Acid (sodium salt) exerts its effects by stabilizing cholesterol in the liquid-crystalline phase, preventing the precipitation of cholesterol crystals. It also prevents cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . The molecular targets and pathways involved include interactions with bile acids and microbiota, impacting host metabolism .

Comparison with Similar Compounds

Taurohyocholic Acid (sodium salt) is unique due to its specific taurine-conjugated structure and its role in stabilizing cholesterol. Similar compounds include:

These compounds share similar bile acid structures but differ in their specific biological effects and applications.

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

537.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1

InChI Key

NYXROOLWUZIWRB-YOAOXILXSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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